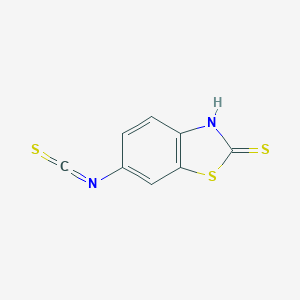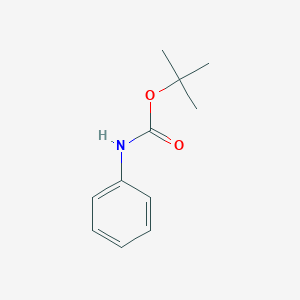![molecular formula C10H11N3O B141020 (10R)-10-Amino-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one CAS No. 132875-37-7](/img/structure/B141020.png)
(10R)-10-Amino-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(10R)-10-Amino-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one, commonly known as DATD, is a cyclic peptide that has gained significant attention in the field of medicinal chemistry. DATD has been found to exhibit potent biological activity, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of DATD is not fully understood. However, it is believed to act by disrupting bacterial cell membranes, leading to cell death. DATD has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Efectos Bioquímicos Y Fisiológicos
DATD has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit bacterial growth, induce apoptosis in cancer cells, and modulate immune responses. DATD has also been found to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DATD is its potent biological activity, which makes it a promising candidate for the development of new drugs. However, DATD is also associated with certain limitations. For example, its complex structure makes it difficult to synthesize, and its mode of action is not fully understood.
Direcciones Futuras
There are several future directions for research on DATD. One area of interest is the development of new synthetic methods for producing DATD and related compounds. Another area of focus is the elucidation of the mechanism of action of DATD, which could lead to the development of new drugs with improved efficacy and safety profiles. Additionally, further studies are needed to explore the potential therapeutic applications of DATD, including its use in the treatment of bacterial infections and cancer.
Métodos De Síntesis
The synthesis of DATD involves the use of solid-phase peptide synthesis. This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The resulting peptide is then cleaved from the solid support and purified to obtain the final product.
Aplicaciones Científicas De Investigación
DATD has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains. DATD has also been shown to possess antitumor activity, with promising results in preclinical studies.
Propiedades
Número CAS |
132875-37-7 |
|---|---|
Nombre del producto |
(10R)-10-Amino-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one |
Fórmula molecular |
C10H11N3O |
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
(10R)-10-amino-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one |
InChI |
InChI=1S/C10H11N3O/c11-7-4-6-2-1-3-8-9(6)13(5-7)10(14)12-8/h1-3,7H,4-5,11H2,(H,12,14)/t7-/m1/s1 |
Clave InChI |
WZANXVXLOKIMAM-SSDOTTSWSA-N |
SMILES isomérico |
C1[C@H](CN2C3=C1C=CC=C3NC2=O)N |
SMILES |
C1C(CN2C3=C1C=CC=C3NC2=O)N |
SMILES canónico |
C1C(CN2C3=C1C=CC=C3NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate](/img/structure/B140941.png)
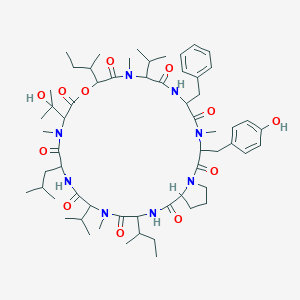
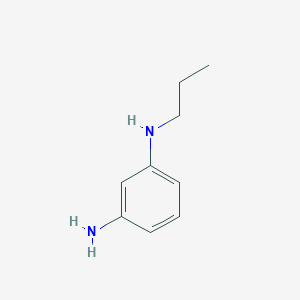
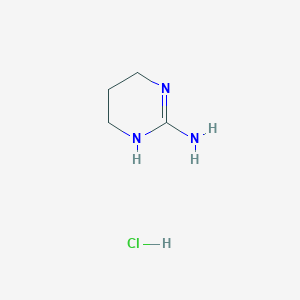
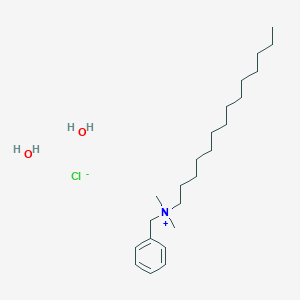
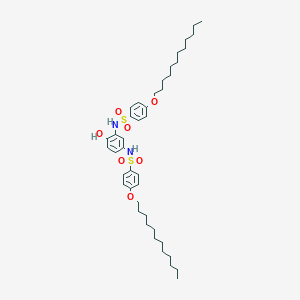
![Imidazo[1,2-a]pyrimidine-2-carbaldehyde](/img/structure/B140957.png)

